Naphthalen-2-amine, N-(4-methoxybenzylidene)-
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Overview
Description
N-[(E)-(4-Methoxyphenyl)methylidene]-2-naphthalenamine is a Schiff base compound, known for its unique structural properties and potential applications in various fields of science. This compound is characterized by the presence of a methoxyphenyl group and a naphthalenamine moiety, connected through a methylene bridge. Schiff bases are generally formed by the condensation of primary amines with carbonyl compounds, and they are widely studied for their diverse chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-Methoxyphenyl)methylidene]-2-naphthalenamine typically involves the condensation reaction between 4-methoxybenzaldehyde and 2-naphthylamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization from ethanol to obtain pure N-[(E)-(4-Methoxyphenyl)methylidene]-2-naphthalenamine .
Industrial Production Methods
While specific industrial production methods for N-[(E)-(4-Methoxyphenyl)methylidene]-2-naphthalenamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-Methoxyphenyl)methylidene]-2-naphthalenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The methoxy group and the naphthylamine moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles like halogens, sulfonyl chlorides, and nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives such as naphthoquinones and methoxybenzoic acids.
Reduction: Reduced amine derivatives and secondary amines.
Substitution: Substituted derivatives with various functional groups replacing the methoxy or amine groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(E)-(4-Methoxyphenyl)methylidene]-2-naphthalenamine involves its interaction with specific molecular targets and pathways. As a Schiff base, it can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity by blocking the active sites. Additionally, its structural features allow it to interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
N-[(E)-(2,5-Dimethoxyphenyl)methylidene]-biphenyl-4-carbohydrazide: Similar Schiff base with different substituents on the phenyl ring.
N-[(E)-(4-Fluorophenyl)methylidene]-biphenyl-4-carbohydrazide: Another Schiff base with a fluorine substituent.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A related compound with a similar methoxyphenyl group.
Uniqueness
N-[(E)-(4-Methoxyphenyl)methylidene]-2-naphthalenamine is unique due to its specific combination of a methoxyphenyl group and a naphthalenamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H15NO |
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Molecular Weight |
261.3 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-naphthalen-2-ylmethanimine |
InChI |
InChI=1S/C18H15NO/c1-20-18-10-6-14(7-11-18)13-19-17-9-8-15-4-2-3-5-16(15)12-17/h2-13H,1H3 |
InChI Key |
ZKRQVKVNBHYPNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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